2-(Piperazine-1-carbonyl)pyrazine
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
piperazin-1-yl(pyrazin-2-yl)methanone |
InChI |
InChI=1S/C9H12N4O/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13/h1-2,7,10H,3-6H2 |
InChI Key |
XYIUHUJSAYIVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The piperazine-carbonyl group in 2-(Piperazine-1-carbonyl)pyrazine enhances hydrogen-bonding capacity compared to simpler pyrazines (e.g., 2,5-dimethylpyrazine in ) .
- Substitution at the pyrazine N-atoms (e.g., methyl or allyl groups in ) modulates solubility and bioavailability .
Physicochemical Properties
- Bond Lengths : The pyrazine ring in this compound derivatives shows C-N bond lengths of 1.307–1.336 Å, intermediate between aromatic pyrazines (1.336 Å) and thiophene-like systems (1.423 Å) .
- Electronic Effects : The electron-withdrawing carbonyl group polarizes the pyrazine ring, increasing electrophilicity at the N-atoms compared to unsubstituted pyrazines .
- Aromaticity : Bird aromaticity indices (I₆) for pyrazine derivatives (82.2–88.9) are lower than benzene (100), indicating reduced aromatic stability .
Preparation Methods
Amide Coupling via Pyrazine Carboxylic Acid and Piperazine
A widely used synthetic route involves coupling pyrazine-2-carboxylic acid (pyrazinoic acid) with piperazine or its protected derivatives using carbodiimide-based coupling reagents. This method is well-documented in medicinal chemistry literature for preparing pyrazine-piperazine amides.
- Starting materials: Pyrazine-2-carboxylic acid and piperazine or Boc-protected piperazine.
- Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with 1-Hydroxybenzotriazole (HOBt) or similar additives to improve yield and reduce side reactions.
- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine to neutralize the acid formed.
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Conditions: Room temperature to mild heating (e.g., 25–50 °C), reaction times typically several hours.
$$
\text{Pyrazine-2-carboxylic acid} + \text{Piperazine} \xrightarrow[\text{EDC·HCl, HOBt}]{\text{DIPEA, DMF}} 2\text{-(Piperazine-1-carbonyl)pyrazine}
$$
This method yields the target amide in moderate to high purity and yield. The Boc-protected piperazine intermediate is often used to prevent polymerization or side reactions, with subsequent deprotection by acid treatment (e.g., 4 N HCl in dioxane) before coupling.
Stepwise Synthesis Involving Protected Piperazine Intermediates
A multistep synthetic strategy has been reported where:
- Protection of piperazine: Piperazine is protected as Boc-piperazine.
- Coupling with pyrazinoic acid: The protected piperazine is coupled with pyrazinoic acid under carbodiimide conditions.
- Deprotection: Boc group is removed using acid treatment.
- Final coupling: The free amine is further reacted if needed to introduce additional substituents.
This approach allows for better control of reaction specificity and purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Boc2O, base, solvent | 85–90 | Protects piperazine N-atoms |
| Coupling | Pyrazinoic acid, EDC·HCl, HOBt, DIPEA, DMF | 70–85 | Forms amide bond |
| Boc deprotection | 4 N HCl in dioxane | Quantitative | Removes Boc protecting group |
| Final coupling (if any) | Various carboxylic acids, EDC·HCl, HOBt | 60–80 | For functionalized derivatives |
Spectroscopic analysis (1H NMR, 13C NMR) confirms the structure, with characteristic amide proton signals around 9.5–11 ppm and carbonyl carbons at 160–170 ppm.
Solid-Phase Synthesis and Cyclization Approaches
Recent advances in heterocyclic chemistry have demonstrated the use of solid-phase synthesis techniques to prepare pyrazine derivatives with piperazine substituents. These methods involve:
- Immobilization of amino acid or amino alcohol derivatives on polymeric supports.
- Sequential sulfonamide formation, alkylation, and cyclization.
- Cleavage from resin followed by cyclization to form pyrazine rings.
Though these methods are more complex and often target polysubstituted pyrazines, they demonstrate the versatility of pyrazine ring functionalization with nitrogen-containing moieties like piperazine.
- Cyclization is often facilitated by strong bases such as potassium trimethylsilanolate in DMF.
- Cleavage from resin is achieved by trifluoroacetic acid (TFA).
- Purification is done by silica gel chromatography or preparative HPLC.
- Yields vary depending on substituents but can reach up to 40% for crude products before purification.
Catalytic Dehydrogenative Coupling for Pyrazine Formation
A novel catalytic approach uses manganese pincer complexes to catalyze the dehydrogenative coupling of β-amino alcohols to form pyrazine rings. While this method is more general for pyrazine synthesis, it can be adapted for preparing substituted pyrazines including those bearing piperazine moieties.
- Catalyst: Acridine-based manganese pincer complex.
- Conditions: Toluene solvent, 150 °C, presence of base (KH).
- Mechanism: Dehydrogenation of β-amino alcohol to aldehyde intermediate, self-coupling to dihydropyrazine, followed by dehydrogenation to aromatic pyrazine.
- Yields: Up to 95% for various substituted pyrazines.
This method is less direct for this compound but represents a useful synthetic strategy for pyrazine derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Carbodiimide-mediated amide coupling | Pyrazinoic acid, piperazine, EDC·HCl, HOBt, DIPEA, DMF | Straightforward, mild conditions | 70–85 | Widely used, scalable |
| Stepwise protection/coupling | Boc-piperazine, pyrazinoic acid, acid deprotection | High selectivity, purity | 60–90 | Allows functionalization |
| Solid-phase synthesis & cyclization | Polymer resin, sulfonylation, alkylation, TMSOK, TFA | Facilitates library synthesis | ~40 (crude) | Useful for complex derivatives |
| Catalytic dehydrogenative coupling | Mn pincer catalyst, β-amino alcohols, KH, toluene, 150 °C | Green chemistry, high yields | Up to 95 | More general pyrazine synthesis |
Detailed Research Findings
- Spectroscopic confirmation: 1H NMR shows amide NH signals at 9.5–11 ppm; piperazine protons appear as multiplets in 3–4.5 ppm range; 13C NMR confirms carbonyl carbons at 160–170 ppm.
- Purity assessment: Final compounds typically analyzed by LC-MS and elemental analysis, with elemental analysis within ±0.05% of theoretical values.
- Reaction optimization: Use of HOBt reduces side reactions and improves coupling efficiency. Boc protection prevents polymerization of piperazine.
- Cyclization conditions: For solid-phase methods, pH control is critical during cyclization to prevent ester saponification.
- Catalytic method insights: The manganese catalyst system enables efficient pyrazine formation from β-amino alcohols, suggesting potential for developing new synthetic routes for pyrazine-piperazine derivatives.
Q & A
Q. What are common synthetic routes for 2-(Piperazine-1-carbonyl)pyrazine derivatives?
Methodological Answer: Synthesis typically involves coupling piperazine with pyrazine derivatives via carbonyl bridges. A representative method includes:
- Cu-catalyzed click chemistry : Piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) react with azides in a 1:2 H₂O:DCM mixture using CuSO₄·5H₂O and sodium ascorbate as catalysts, followed by extraction and silica gel chromatography .
- Cross-coupling reactions : Iron-catalyzed coupling of arylboronic acids with pyrazine cores (e.g., 2-mesitylpyrazine) under optimized conditions (e.g., 80°C, 12h) to introduce aryl groups .
Q. Which spectroscopic techniques are critical for characterizing electronic states in pyrazine derivatives?
Methodological Answer:
- UV-Vis absorption spectroscopy : Used to study S₁ and S₂ electronic states, as demonstrated for pyrazine’s S₂→S₁ vibronic coupling in a 24-mode Hamiltonian model .
- Luminescence spectroscopy : Measures fluorescence and phosphorescence yields to analyze radiationless transitions (e.g., S₁→T₁ intersystem crossing in vapor-phase pyrazine) .
Advanced Research Questions
Q. How can substituent effects be managed during cross-coupling reactions of pyrazine derivatives?
Methodological Answer:
- Steric/Electronic modulation : Use electron-withdrawing groups (e.g., -CF₃) on arylboronic acids to enhance reactivity in iron-catalyzed couplings. For example, 4-cyanophenylboronic acid reacts with pyrazine to yield 2-(4-cyanophenyl)pyrazine efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions in Pd-catalyzed borylation of bromopyrazine derivatives .
Q. What computational strategies address challenges in simulating spin crossover (SCO) in pyrazine-based MOFs?
Methodological Answer:
- Hybrid MC/MD simulations : Combine Monte Carlo and molecular dynamics to model SCO in {Fe(pz)[Pt(CN)₄]} MOFs. Key findings:
Mechanistic and Kinetic Studies
Q. What mechanisms govern energy transfer in vibrationally excited pyrazine-CO₂ collisions?
Methodological Answer:
Q. How do fragmentation and cyclization compete in pyrazine ring formation from carbohydrates?
Methodological Answer:
- Fragmentation pathway : Tungsten catalysts (e.g., [HW₂O₇]⁻) fragment glucose into C₂/C₄ units, which cyclize to form 2-methylpyrazine. Isotopic labeling (e.g., ¹³C-glucose) confirms intermediates via ESI-MS/NMR .
Physicochemical Properties
Q. How does metal coordination influence pyrazine basicity?
Methodological Answer:
Q. Why do symmetries in pyrazine’s vibrational modes affect spectral accuracy?
Methodological Answer:
- Symmetry-adapted Hamiltonians : A 24-mode model (C₂h symmetry) accounts for weak couplings in S₁/S₂ states. Ignoring symmetry leads to ~20% error in MCTDH-calculated absorption spectra .
Data Contradictions and Resolution
Q. How to resolve discrepancies between simulated and experimental SCO behavior in pyrazine-MOFs?
Methodological Answer:
Q. Why do fluorescence yields in pyrazine vapor deviate from Stern-Volmer kinetics?
Methodological Answer:
- Non-exponential decay : High-pressure quenching (SF₆ collisions) causes multi-exponential fluorescence decay, measurable via time-resolved laser spectroscopy .
Material Science Applications
Q. How can pyrazine derivatives enhance MOF stability for gas adsorption?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
